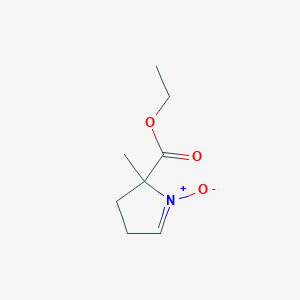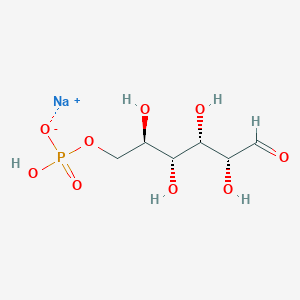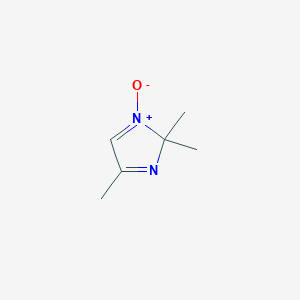
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide
Vue d'ensemble
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of two monocarboxylic acids of pyrrole . It arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex in the absence of organic solvents .Chemical Reactions Analysis
Pyrrole undergoes several chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . The molecular formula of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related compound, is C5H8N2O2 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound is utilized in various synthetic processes. For instance, potassium methyl pyrrole-2-carboxylate and styrene oxide yield trans-1-styrylpyrrole-2-carboxylic acid and 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under different conditions (Irwin & Wheeler, 1972).
- Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are typically obtained by extensions of the Hantzsch synthesis (Roomi & Macdonald, 1970).
Novel Synthesis Methods
- A general synthesis for 1H-pyrrole-2-carboxylic acid derivatives is described, involving the reaction of 2H-azirines with enamines, yielding a mixture of 2,3- and 3,4-dihydropyrroles (Law et al., 1984).
- Syntheses of previously unknown 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid and various derivatives have been devised, showing the versatility of pyrrole derivatives in organic synthesis (Carpio et al., 1982).
Photochemical Properties
- 1‐Aryl‐2‐methyl‐4,5‐dihydropyrrol‐3‐carboxylic acid ethyl ester, a cyclic enamine, dehydrogenates to give 1‐aryl‐2‐methyl‐pyrrol‐3‐carboxylic acid ethyl ester upon irradiation, demonstrating its photochemical activity (Lin et al., 1997).
Applications in Synthesis of Complex Compounds
- The ester derivative of 1H-pyrrole-2-carboxylic acid is a critical component in the asymmetric total synthesis of complex compounds like (+)-Ryanodol and (+)-Ryanodine, demonstrating its role in advanced synthetic chemistry (Masuda et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNDONTVPDUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=[N+]1[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479073 | |
| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |
CAS RN |
61856-99-3 | |
| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)

